3H-benzo[f]chromene-2-carbaldehyde
Overview
Description
3H-benzo[f]chromene-2-carbaldehyde is an organic compound with the molecular formula C14H10O2 and a molecular weight of 210.23 g/mol It belongs to the class of chromenes, which are bicyclic compounds consisting of a benzene ring fused to a pyran ring
Biochemical Analysis
Biochemical Properties
3H-benzo[f]chromene-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, contributing to its antidepressant effects. Additionally, this compound interacts with acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and release . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, its binding to monoamine oxidase results in the inhibition of this enzyme, leading to increased levels of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in neurotransmitter levels and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antidepressant and anticonvulsant activities without noticeable toxicity . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that can influence its pharmacological activity . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, such as the nucleus or mitochondria, further influencing its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-benzo[f]chromene-2-carbaldehyde typically involves the condensation of 2-hydroxy-1-naphthaldehyde with acrolein . The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide in ethanol. The intermediate product is then subjected to further reactions to yield the final compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3H-benzo[f]chromene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3H-benzo[f]chromene-2-carboxylic acid.
Reduction: 3H-benzo[f]chromene-2-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3H-benzo[f]chromene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-benzo[f]chromene-2-carbaldehyde varies depending on its application:
Antidepressant Activity: It is believed to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine.
Anticonvulsant Activity: It may inhibit neuronal excitability by modulating ion channels and neurotransmitter receptors.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
- 2H-chromene-3-carbaldehyde
- 3H-benzo[c]chromene-2-carbaldehyde
- 3H-benzo[g]chromene-2-carbaldehyde
- 3H-benzo[h]chromene-2-carbaldehyde
Uniqueness: 3H-benzo[f]chromene-2-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other chromene derivatives . Its fused benzene and pyran rings contribute to its stability and versatility in various chemical reactions .
Properties
IUPAC Name |
3H-benzo[f]chromene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHHFQLXQICCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447255 | |
Record name | 3H-benzo[f]chromene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61699-01-2 | |
Record name | 3H-benzo[f]chromene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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